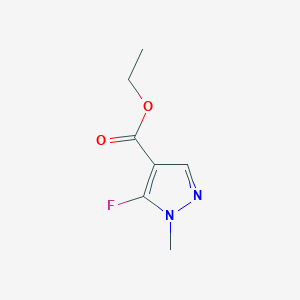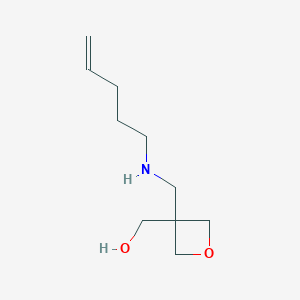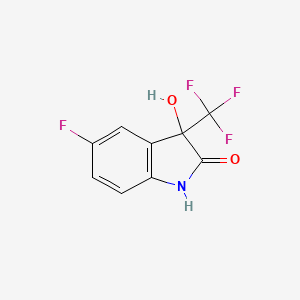
6,7-Dimethoxyisochroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxyisochroman-4-one is a chemical compound belonging to the class of isochroman derivatives. Isochromans are oxygen-containing heterocycles that have a wide range of biological and pharmaceutical activities. The compound’s structure consists of a benzene ring fused to a dihydropyranone ring, with methoxy groups at the 6 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyisochroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours .
Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxyisochroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrochemical oxidation can yield spiro-cyclohexadienone .
Applications De Recherche Scientifique
6,7-Dimethoxyisochroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Industry: It can be used in the development of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxyisochroman-4-one and its derivatives involves binding to specific molecular targets. For example, one derivative has been shown to act as a dual-binding inhibitor of acetylcholinesterase, binding to both the catalytic anionic site and the peripheral anionic site of the enzyme . This dual binding mechanism enhances its inhibitory activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxyisochroman-4-one can be compared with other similar compounds such as chroman-4-one and its derivatives.
Chroman-4-one: This compound has a similar structure but lacks the methoxy groups at the 6 and 7 positions.
Chromone: Chromone has a double bond between the C2 and C3 positions, which differentiates it from chroman-4-one and its derivatives.
The presence of methoxy groups in this compound may contribute to its unique biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
6,7-dimethoxy-1H-isochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-10-3-7-5-15-6-9(12)8(7)4-11(10)14-2/h3-4H,5-6H2,1-2H3 |
Clé InChI |
XYLRQAJJNAGXJS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)COCC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


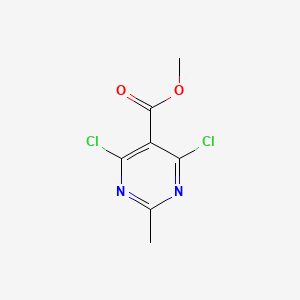

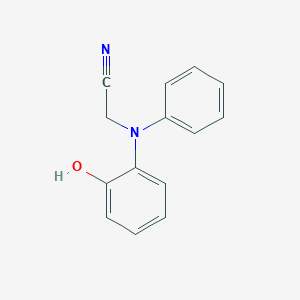

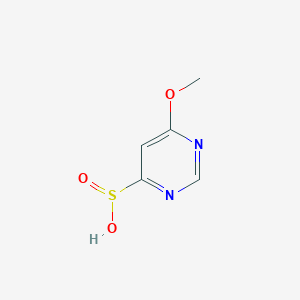
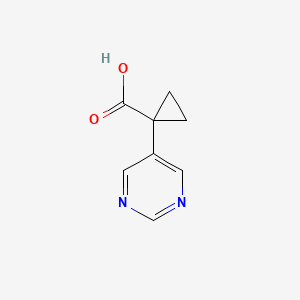
![2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)
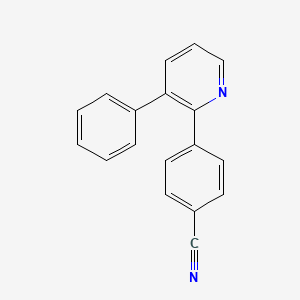
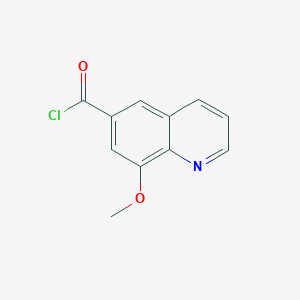
![(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12952154.png)
